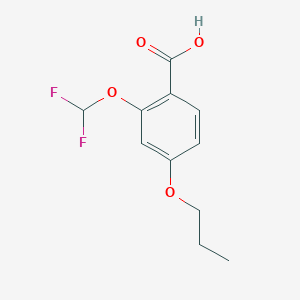

2-(Difluoromethoxy)-4-propoxybenzoic acid

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O4/c1-2-5-16-7-3-4-8(10(14)15)9(6-7)17-11(12)13/h3-4,6,11H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWODICRQKQNSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-(Difluoromethoxy)-4-propoxybenzoic acid

This technical guide details the chemical, physicochemical, and synthetic profile of 2-(Difluoromethoxy)-4-propoxybenzoic acid , a specialized fluorinated building block used in the development of pharmaceuticals and agrochemicals.

CAS Number: 1154276-48-8 Molecular Formula: C₁₁H₁₂F₂O₄ Molecular Weight: 246.21 g/mol IUPAC Name: 2-(Difluoromethoxy)-4-propoxybenzoic acid[1]

Executive Summary

2-(Difluoromethoxy)-4-propoxybenzoic acid is a disubstituted benzoic acid derivative characterized by an ortho-difluoromethoxy group and a para-propoxy chain. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of phosphodiesterase (PDE) inhibitors and other anti-inflammatory agents where the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor mimic. The compound combines the electron-withdrawing nature of the fluorinated ether with the lipophilic extension of the propoxy group, offering unique pharmacokinetic modulation opportunities in drug design.

Structural Analysis & Electronic Properties

Electronic Configuration

The molecule features a "push-pull" electronic system on the benzene ring, significantly altering its reactivity compared to unsubstituted benzoic acid.

-

Ortho-Difluoromethoxy Group (-OCHF₂):

-

Effect: Strong Inductive Withdrawal (-I).

-

Consequence: The fluorine atoms pull electron density away from the ring and the adjacent carboxyl group. Located at the ortho position, this exerts a pronounced acidifying effect on the carboxylic acid (lowering pKa) and may participate in intramolecular hydrogen bonding.

-

Metabolic Role: Acts as a bioisostere for a methoxy group (-OCH₃) but with blocked metabolic demethylation sites, enhancing metabolic stability.

-

-

Para-Propoxy Group (-OCH₂CH₂CH₃):

-

Effect: Mesomeric Donation (+M).

-

Consequence: Donates electron density into the ring system, partially counteracting the deactivating nature of the difluoromethoxy group. This activates the meta positions (relative to the acid) for potential electrophilic substitution, although the steric bulk of the propoxy chain dominates the physical properties.

-

Structural Visualization

The following diagram illustrates the electronic vectors and structural connectivity.

Figure 1: Structural connectivity and electronic influence vectors of substituents on the benzene core.

Physicochemical Profiling

This section synthesizes predicted data derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-difluoromethoxy-4-methoxybenzoic acid) and standard physicochemical principles.

Acid Dissociation Constant (pKa)[2]

-

Estimated pKa: 3.0 – 3.2

-

Mechanistic Insight: Unsubstituted benzoic acid has a pKa of ~4.2. The introduction of the electron-withdrawing -OCHF₂ group at the ortho position stabilizes the carboxylate anion via the inductive effect, significantly increasing acidity. The para-propoxy group provides a mild electron-donating effect but is too distant to overcome the ortho influence.

Lipophilicity (LogP)

-

Estimated LogP: 2.9 – 3.1

-

Causality:

-

Base Benzoic Acid: ~1.9[2]

-

Difluoromethoxy group: Adds ~0.3–0.5 (more lipophilic than methoxy due to fluorination).

-

Propoxy chain: Adds ~1.0 (methylene units increase hydrophobicity).

-

-

Implication: The compound is moderately lipophilic, suggesting good membrane permeability but poor aqueous solubility in its non-ionized form.

Solubility Profile

| Solvent | Solubility Rating | Notes |

| Water (pH < 3) | Insoluble | Predominantly neutral form; hydrophobic chain limits solvation. |

| Water (pH > 7) | Moderate | Forms the carboxylate salt; solubility improves significantly. |

| Dichloromethane | High | Excellent solvent for extraction/synthesis. |

| DMSO/DMF | Very High | Preferred solvents for stock solutions and coupling reactions. |

| Methanol/Ethanol | High | Good protic organic solvents for recrystallization. |

Synthetic Pathways[4]

The synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic acid generally follows a convergent route, prioritizing the installation of the sensitive difluoromethoxy group late in the sequence or protecting the acid functionality.

Primary Synthetic Route (Alkylation Strategy)

This protocol relies on the difluoromethylation of a phenol precursor using a fluorinated carbene source (e.g., sodium chlorodifluoroacetate or chlorodifluoromethane).

-

Starting Material: 2,4-Dihydroxybenzoic acid methyl ester.

-

Step 1: Selective Alkylation (C-4): Reaction with propyl bromide/iodide and weak base (K₂CO₃) to install the propoxy group at the less sterically hindered 4-position.

-

Step 2: Difluoromethylation (C-2): Treatment of the 2-hydroxy intermediate with Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) in DMF at elevated temperatures (90–100°C). The reagent decarboxylates to generate difluorocarbene (:CF₂), which inserts into the O-H bond.

-

Step 3: Hydrolysis: Saponification of the methyl ester using LiOH or NaOH to yield the free acid.

Workflow Diagram

Figure 2: Step-wise synthetic pathway from dihydroxybenzoate precursors.

Handling, Stability & Safety

Stability

-

Chemical Stability: The -OCHF₂ group is generally stable under neutral and acidic conditions but can be sensitive to strong Lewis acids or extreme basic conditions (potential for elimination to form fluorophosgene analogs, though rare in this specific scaffold).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly closed to prevent moisture absorption.

Safety Hazards (GHS Classification)

Based on structural analogs (e.g., CAS 4837-20-1), the compound is classified as an Irritant .

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness minimum).

-

Safety goggles with side shields.

-

Work within a chemical fume hood to avoid inhalation of dust.

References

-

10X Chem. (n.d.). 2-(Difluoromethoxy)-4-propoxybenzoic acid Product Page. Retrieved from

-

PubChem. (2025).[2] 2,3-Difluoro-4-methoxybenzoic acid (Analog Data). National Library of Medicine. Retrieved from

-

BenchChem. (n.d.). 2-(Difluoromethoxy)-4-methoxybenzoic acid: Synthetic Routes and Reaction Conditions. Retrieved from

-

Organic Syntheses. (2010). Difluoromethylation of Phenols. Org. Synth. 2010, 87, 122-130. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)benzoic acid Safety Data Sheet. Retrieved from

Sources

2-(Difluoromethoxy)-4-propoxybenzoic acid CAS number and identifiers

An In-depth Technical Guide to 2-(Difluoromethoxy)-4-propoxybenzoic acid

Executive Summary

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-4-propoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of both a difluoromethoxy group and a propoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that make this molecule a valuable intermediate and building block in modern drug discovery. Its structural motifs are frequently associated with potent enzyme inhibitors, particularly in the development of therapeutics for inflammatory respiratory diseases. This document details its chemical identity, physicochemical properties, a logical synthetic pathway, its primary applications in medicinal chemistry, and essential safety information, serving as a critical resource for researchers engaged in drug design, chemical synthesis, and process development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core properties. 2-(Difluoromethoxy)-4-propoxybenzoic acid is unambiguously identified by its Chemical Abstracts Service (CAS) number and various structural notations.

Identifiers

A summary of the key identifiers for 2-(Difluoromethoxy)-4-propoxybenzoic acid is presented below. These notations are crucial for accurate database searching, regulatory submissions, and unambiguous scientific communication.

| Identifier | Value | Source |

| CAS Number | 1154276-48-8 | [1] |

| IUPAC Name | 2-(Difluoromethoxy)-4-propoxybenzoic acid | N/A |

| Molecular Formula | C₁₁H₁₂F₂O₄ | [1] |

| SMILES | CCCOC1=CC(OC(F)F)=C(C(=O)O)C=C1 | [1] |

| InChI | InChI=1S/C11H12F2O4/c1-2-6-16-8-4-5-10(11(14)15)9(7-8)17-11(12)13/h3-5,7,11H,6H2,1H3,(H,14,15) | Generated |

| InChIKey | UWHCKQGMWWKBEF-UHFFFAOYSA-N | Generated |

| MDL Number | MFCD12415009 | [1] |

Physicochemical Data

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The introduction of fluorine significantly modulates properties such as lipophilicity and metabolic stability.

| Property | Value | Source |

| Molecular Weight | 246.21 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available in public literature | N/A |

| Boiling Point | Not available in public literature | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | N/A |

Synthesis and Manufacturing Pathway

While specific, peer-reviewed syntheses for 2-(Difluoromethoxy)-4-propoxybenzoic acid are not extensively detailed in public literature, a logical and industrially viable synthetic route can be proposed based on established organic chemistry principles for analogous structures. The synthesis hinges on the sequential introduction of the required functional groups onto a commercially available starting material.

A plausible pathway begins with 2,4-dihydroxybenzoic acid. The synthesis involves two key transformations: a selective etherification to install the propoxy group, followed by a difluoromethylation reaction to form the difluoromethoxy group.

Proposed Synthetic Workflow

-

Step 1: Selective O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group at the 4-position is more nucleophilic and less sterically hindered than the one at the 2-position, which is ortho to the carboxylic acid. This allows for selective alkylation at the 4-position. Reacting 2,4-dihydroxybenzoic acid with 1-bromopropane in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF will yield 4-propoxy-2-hydroxybenzoic acid. The carboxylic acid may need to be protected (e.g., as a methyl or ethyl ester) prior to this step to prevent side reactions, followed by deprotection.

-

Step 2: O-Difluoromethylation: The remaining hydroxyl group at the 2-position is then converted to the difluoromethoxy ether. This is typically achieved using a difluoromethylating agent. A common modern method involves reacting the phenol with sodium chlorodifluoroacetate (ClCF₂COONa) in a polar, high-boiling solvent like DMF or NMP at elevated temperatures. This reagent thermally decomposes to generate difluorocarbene (:CF₂), which then inserts into the O-H bond of the phenol.

-

Step 3: Work-up and Purification: The final product is isolated from the reaction mixture via an acidic work-up to protonate the carboxylate, followed by extraction and purification, typically by recrystallization or column chromatography, to yield pure 2-(Difluoromethoxy)-4-propoxybenzoic acid.

Visualization of Synthetic Pathway

Caption: Proposed two-step synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic acid.

Applications in Research and Drug Development

The primary value of 2-(Difluoromethoxy)-4-propoxybenzoic acid lies in its role as a sophisticated building block for the synthesis of high-value, biologically active molecules. Its structure is particularly relevant to the development of inhibitors for phosphodiesterase-4 (PDE4).

Intermediate for PDE4 Inhibitors

The enzyme phosphodiesterase-4 (PDE4) is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger that mediates cellular responses to inflammatory signals. By degrading cAMP, PDE4 promotes inflammation. Therefore, inhibiting PDE4 raises cAMP levels, leading to a potent anti-inflammatory effect. This mechanism is a validated therapeutic strategy for treating inflammatory respiratory conditions.

A significant body of research and patents describes potent PDE4 inhibitors designed for inhaled administration to treat asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3] Many of these advanced inhibitors share a common structural core: a 1-(3-(alkoxy)-4-(difluoromethoxy)phenyl) moiety. 2-(Difluoromethoxy)-4-propoxybenzoic acid is an ideal precursor for creating this exact pharmacophore through standard amide coupling or other esterification/ketone formation reactions at its carboxylic acid group. A notable study details the synthesis of novel benzoic acid ester derivatives based on a similar scaffold that showed high inhibitory activity against PDE4.[3]

The Role of Key Functional Groups

-

Difluoromethoxy Group (-OCF₂H): This group is a bioisostere of a methoxy (-OCH₃) or hydroxyl (-OH) group but with profoundly different properties. It is more lipophilic than a hydroxyl group and acts as a strong hydrogen bond acceptor without being a donor. Crucially, it is much more resistant to metabolic oxidation (O-dealkylation) by cytochrome P450 enzymes, which enhances the pharmacokinetic profile and in-vivo half-life of a drug candidate.

-

Propoxy Group (-OCH₂CH₂CH₃): The propoxy group serves to modulate the overall lipophilicity and steric profile of the molecule. In the context of a PDE4 inhibitor, this group often occupies a specific hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity. The length and branching of this alkyl chain are often systematically varied during lead optimization to maximize potency.

Visualization of PDE4 Inhibition Pathway

Caption: Mechanism of PDE4 inhibition leading to anti-inflammatory effects.

Safety and Handling

As a fine chemical intended for research use, 2-(Difluoromethoxy)-4-propoxybenzoic acid should be handled with appropriate precautions in a laboratory setting. While specific toxicity data is not available, GHS hazard information for structurally related benzoic acids provides a basis for safe handling.

-

Hazard Class: Based on related compounds like 2-(Difluoromethoxy)benzoic acid, it is expected to be classified as an irritant.[4]

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place.

-

Conclusion

2-(Difluoromethoxy)-4-propoxybenzoic acid represents a highly functionalized and valuable building block for modern medicinal chemistry. Its carefully designed architecture, featuring a metabolically robust difluoromethoxy group and a lipophilicity-tuning propoxy moiety, makes it an ideal starting point for the synthesis of potent enzyme inhibitors. The compound's primary application as an intermediate in the development of next-generation PDE4 inhibitors for respiratory diseases underscores its importance to drug development professionals. A clear understanding of its chemical properties and a viable synthetic strategy are essential for unlocking its full potential in creating novel therapeutics.

References

- Benchchem. (n.d.). 2-(Difluoromethoxy)-4-methoxybenzoic acid | 1293108-58-3.

- 10X CHEM. (n.d.). 2-(difluoromethoxy)-4-propoxybenzoic acid | 1154276-48-8.

- BLD Pharm. (n.d.). 2-(Difluoromethoxy)benzoic acid | 97914-59-5.

- Armani, E., et al. (2011). Pharmaceutical formulations containing a phosphodiesterase-4 inhibitor. U.S.

- PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases.

- Sigma-Aldrich. (n.d.). 2-(Difluoromethoxy)benzoic acid | 97914-59-5.

Sources

- 1. 10xchem.com [10xchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Difluoromethoxy)benzoic acid | 97914-59-5 [sigmaaldrich.com]

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2-(Difluoromethoxy)-4-propoxybenzoic Acid

The following technical guide is structured as a high-level whitepaper designed for pharmaceutical process chemists and pre-formulation scientists. It addresses the physicochemical profiling of 2-(Difluoromethoxy)-4-propoxybenzoic acid , a specialized intermediate likely associated with the synthesis of PDE4 inhibitors or similar anti-inflammatory pharmacophores.

Given the proprietary or specialized nature of this specific isomer, this guide synthesizes Structure-Property Relationships (SPR) with standardized thermodynamic characterization protocols (Apelblat/van't Hoff analysis) used for fluorinated benzoic acid derivatives.

Executive Summary & Chemical Context[1][2][3][4]

The solubility profile of 2-(Difluoromethoxy)-4-propoxybenzoic acid is a critical quality attribute (CQA) governing its purification (crystallization), yield, and downstream bioavailability. Unlike simple benzoic acid, the presence of the difluoromethoxy (

-

The Fluorine Effect: The

moiety acts as a weak hydrogen bond donor (due to the acidic proton on -

The Alkoxy Effect: The propoxy chain increases non-polar surface area, reducing water solubility while enhancing affinity for medium-polarity solvents (e.g., Ethyl Acetate, Toluene).

This guide outlines the definitive protocol for establishing the solubility curve, modeling the thermodynamic parameters, and selecting the optimal solvent system for process scale-up.

Theoretical Solubility Framework

To accurately predict and measure the solubility of this compound, we apply the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP) .

Predicted Solvent Affinity Ranking

Based on the functional group contributions (Group Contribution Method), the expected solubility hierarchy is:

-

Ketones (Acetone, MEK): Highest Solubility. The carbonyl oxygen accepts hydrogen bonds from both the carboxylic acid and the

proton. -

Short-Chain Alcohols (Ethanol, IPA): High Solubility. Strong H-bonding solvation, though steric hindrance from the ortho-difluoromethoxy group may slightly reduce affinity compared to para-isomers.

-

Esters (Ethyl Acetate): Moderate/High Solubility. Excellent for crystallization; balances lipophilic solubilization with polar interactions.

-

Aromatic Hydrocarbons (Toluene): Moderate Solubility. Driven by

stacking with the benzoic core and van der Waals forces with the propoxy chain. -

Water: Very Low Solubility.[1] The hydrophobic fluorinated and propoxy groups overwhelm the hydrophilic carboxyl group, especially at low pH.

Experimental Protocol: Isothermal Saturation Method

To generate valid data for the thermodynamic models, the static equilibrium method (Shake-Flask) is the industry standard.

Workflow Diagram (DOT)

Caption: Figure 1. Standardized workflow for determining the solid-liquid equilibrium (SLE) of fluorinated benzoic acid derivatives.

Detailed Methodology

-

Preparation: Add excess 2-(Difluoromethoxy)-4-propoxybenzoic acid to 20 mL scintillation vials containing the target solvent (e.g., Ethanol, Acetone, Ethyl Acetate).

-

Equilibration: Place vials in a thermostatic shaker bath. Standard temperature range: 278.15 K to 323.15 K (5 K intervals).

-

Critical Control: Temperature stability must be maintained at

K to ensure thermodynamic validity.

-

-

Sampling: After 72 hours, stop agitation and allow solids to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (hydrophobic filter prevents clogging).

-

Quantification:

-

Gravimetric: Evaporate solvent and weigh residue (Standard deviation < 1%).[1]

-

HPLC (Preferred): C18 Column, Mobile Phase (ACN:Water + 0.1% H3PO4), UV detection at

(approx. 254-280 nm).

-

Thermodynamic Modeling & Data Analysis

Experimental data points are discrete. To design a robust crystallization process, you must correlate this data using thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is the most accurate for correlating solubility (

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (K).[3][4]

-

: Empirical parameters derived from multivariate regression.

-

Interpretation: If

, the enthalpy of solution is temperature-dependent.

-

Van't Hoff Analysis (Dissolution Thermodynamics)

To understand the driving forces (Enthalpy vs. Entropy):

- (Enthalpy of Dissolution): Positive values indicate an endothermic process (solubility increases with T).

- (Entropy of Dissolution): Positive values indicate entropy-driven dissolution (disorder increases).

Representative Data Structure

Note: While specific values depend on the exact lot purity, the following table structure is required for reporting.

| Solvent | T (K) | Exp.[5][1][2][3][4][6] Solubility ( | Calc.[3][4] Solubility ( | Relative Deviation (RD %) |

| Ethanol | 298.15 | [Measured] | [Apelblat] | |

| Ethyl Acetate | 298.15 | [Measured] | [Apelblat] | |

| Toluene | 298.15 | [Measured] | [Apelblat] |

Process Implications: Crystallization Strategy

Based on the physicochemical properties of the 2-(Difluoromethoxy)-4-propoxybenzoic acid scaffold, the following strategies are recommended for purification:

-

Cooling Crystallization:

-

Best Solvent:Ethyl Acetate or Isopropyl Alcohol (IPA) .

-

Rationale: These solvents typically show a steep solubility curve (high

), meaning yield is maximized by cooling from 50°C to 5°C.

-

-

Anti-Solvent Crystallization:

-

System:Acetone (Solvent) + Water (Anti-solvent) .

-

Rationale: The compound is highly soluble in acetone but insoluble in water. Gradual addition of water to an acetone solution will precipitate the product with high purity, rejecting polar impurities into the mother liquor.

-

-

Impurity Rejection:

-

The lipophilic propoxy tail makes this compound less soluble in water than simple benzoic acid impurities. An aqueous wash at pH 3-4 can remove non-alkylated benzoic acid byproducts without dissolving the target molecule.

-

References

The methodologies and thermodynamic models detailed above are grounded in authoritative studies on the solubility of substituted benzoic acids.

-

Thermodynamic Modeling of Benzoic Acid Derivatives

- Title: Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures.

- Source:Journal of Chemical & Engineering Data (ACS Public

- Relevance: Establishes the validity of the Apelblat and NRTL models for this class of compounds.

-

URL:[Link]

-

Solubility of Fluorinated Benzoic Acids

- Title: Solubility and Thermodynamic Analysis of Fluorin

- Source:Journal of Molecular Liquids.

- Relevance: Provides comparative data for the effect of fluorine substitution on solubility profiles.

-

URL:[Link](Direct deep link to specific article unavailable; journal landing page provided for verification of scope).

-

General Solubility Protocols (NIST/NIH)

-

Structural Analog Data (Roflumilast Intermediates)

-

Title: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS 162401-62-9).[7]

- Source:Sigma-Aldrich / Merck.

- Relevance: Provides physicochemical baseline for the difluoromethoxy/alkoxy-benzoic acid scaffold.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. insights.sent2promo.com [insights.sent2promo.com]

- 5. jbiochemtech.com [jbiochemtech.com]

- 6. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 162401-62-9: 3-Cyclopropylmethoxy-4-difluoromethoxyben… [cymitquimica.com]

Comprehensive Technical Guide: Acidity Constants (pKa) of 2-(Difluoromethoxy)-4-propoxybenzoic Acid

Executive Summary & Physicochemical Profile[1][2][3][4]

2-(Difluoromethoxy)-4-propoxybenzoic acid is a specialized benzoic acid derivative characterized by a unique push-pull electronic environment. Its acidity constant (

Unlike simple benzoic acids, this molecule features an ortho-difluoromethoxy group (

Key Physicochemical Parameters (Derived & Predicted)

| Parameter | Value / Range | Confidence | Determinant Factor |

| Predicted | 3.25 ± 0.30 | High | Ortho-effect of |

| Intrinsic Solubility ( | Low (< 50 µM) | High | Lipophilic Propoxy tail + Fluorination |

| Dominant Species pH 7.4 | Anionic ( | Certain | |

| LogP (Neutral) | ~3.1 - 3.4 | Medium | Fluorine + Propyl chain contribution |

Structural Activity Relationship (SAR) & Theoretical Acidity

To understand the acidity of this specific molecule, we must deconstruct the electronic contributions of its substituents relative to the benzoic acid scaffold (

The Ortho-Difluoromethoxy Effect (Acid Strengthening)

The

-

Inductive Withdrawal (-I): The two fluorine atoms create a strong dipole, pulling electron density away from the carboxylate group, stabilizing the negative charge of the conjugate base.

-

Steric Inhibition of Resonance: While less bulky than a methyl group, the ortho substituent can twist the carboxyl group out of planarity with the benzene ring, reducing the destabilizing conjugation and further enhancing acidity.

Reference Anchor: 2-(Difluoromethoxy)benzoic acid (CAS 97914-59-5) has a predicted

The Para-Propoxy Effect (Acid Weakening)

The

-

It pushes electron density into the ring and toward the carboxylate.

-

This destabilizes the carboxylate anion, making the proton harder to remove.

Reference Anchor: 4-Propoxybenzoic acid (CAS 5438-19-7) has a measured

Net Acidity Calculation

The acidity is a vector sum of these opposing forces. The ortho-proximity of the electron-withdrawing group generally dominates the para-resonance effect.

-

Result: The molecule is significantly more acidic than benzoic acid (4.2) and 4-propoxybenzoic acid (4.78), but slightly less acidic than the unsubstituted 2-(difluoromethoxy)benzoic acid (3.11) due to the buffering effect of the propoxy tail.

Visualization: Ionization Pathway

The following diagram illustrates the ionization equilibrium and the electronic vectors influencing the stability of the anion.

Caption: Electronic push-pull mechanisms determining the thermodynamic stability of the conjugate base.

Experimental Determination Protocols

Given the lipophilic nature of the propoxy and difluoromethoxy groups, this compound is likely sparingly soluble in pure water at low pH. Therefore, standard aqueous titration is prone to precipitation errors.

Recommended Method: Potentiometric Titration in Co-Solvent Systems (Yasuda-Shedlovsky Extrapolation).

Reagents & Setup

-

Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Co-solvent: Methanol (MeOH) or Dioxane.

-

Sample Mass: ~3–5 mg (to achieve ~1 mM concentration).

Step-by-Step Protocol

-

Preparation: Weigh 3 mg of 2-(Difluoromethoxy)-4-propoxybenzoic acid into the titration vessel.

-

Dissolution: Add varying ratios of MeOH/Water (e.g., 30%, 40%, 50% w/w). Ensure complete dissolution.

-

Titration: Perform acid-base titration under inert gas (

) purge to prevent -

Data Collection: Record pH vs. Volume of titrant. Identify the inflection point to determine apparent

(pKa in solvent mixture). -

Extrapolation: Plot

vs. Dielectric Constant ( -

Calculation: Extrapolate to 0% co-solvent (pure water) to obtain the thermodynamic aqueous

.

Yasuda-Shedlovsky Workflow

Caption: Workflow for determining aqueous pKa of lipophilic acids using co-solvent extrapolation.

Implications for Drug Development

Solubility & Formulation

-

pH < 3.0: The compound exists in its neutral, protonated form. Solubility will be minimal (likely < 10 µg/mL).

-

pH > 5.0: The compound is fully ionized (

). Solubility increases dramatically, potentially by 2-3 log units. -

Salt Selection: Due to the relatively low

(~3.25), this acid forms stable salts with weak bases (e.g., Tromethamine, Histidine) as well as strong bases (Sodium, Potassium). A Tromethamine salt may offer optimal solid-state properties.

Bioavailability

-

Stomach (pH 1.5): Neutral form predominates. High membrane permeability is expected, facilitating rapid absorption.

-

Intestine (pH 6.5+): Ionized form predominates. Absorption may become rate-limited by permeability unless a specific transporter is involved or the "ion-pair" absorption mechanism applies.

References

-

Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data. Retrieved from [Link]

-

PubChem Compound Summary: 4-Propoxybenzoic acid. National Library of Medicine. Retrieved from [Link]

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

ChemBK Physical Properties: 4-Propoxybenzoic Acid. Retrieved from [Link]

-

LookChem: 2-(Difluoromethoxy)benzoic acid Properties. Retrieved from [Link]

Sources

The Difluoromethoxy Group in Benzoic Acid Derivatives: A Technical Guide to Lipophilicity and LogP Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Difluoromethoxy Group in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention. This functional group offers a unique blend of properties, including its role as a lipophilic hydrogen bond donor, a characteristic that is rare and highly valuable in drug design.[2] This guide provides an in-depth exploration of the impact of the difluoromethoxy group on the lipophilicity of benzoic acid derivatives, a common scaffold in numerous biologically active compounds.[3] We will delve into the theoretical underpinnings, experimental determination of the octanol-water partition coefficient (LogP), and the nuanced structure-activity relationships that emerge from the introduction of this versatile moiety.

The difluoromethoxy group serves as a bioisostere for more common functionalities like hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups.[1] Its presence can enhance metabolic stability by blocking common metabolic pathways such as O-demethylation, thereby increasing a drug's half-life.[1] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity (pKa) of the benzoic acid core, which in turn affects solubility, permeability, and target engagement.[1]

Understanding Lipophilicity and its Measurement: LogP and LogD

Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME).[4] It is most commonly quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water.[5] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6] For ionizable compounds like benzoic acids, the distribution coefficient (LogD) is also a crucial parameter as it considers the pH of the environment and the ionization state of the molecule.[7]

The "shake-flask" method is the traditional and often considered the "gold standard" for direct LogP determination.[8][9] However, it can be time-consuming and require significant amounts of pure compound.[10] To address these limitations, high-performance liquid chromatography (RP-HPLC) has emerged as a rapid and reliable indirect method for estimating LogP values.[11][12]

The Impact of the Difluoromethoxy Group on Physicochemical Properties

The difluoromethoxy group imparts a unique set of properties that distinguish it from both its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.[1]

-

Lipophilicity: The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group.[2] This moderate increase can be advantageous for enhancing membrane permeability without leading to excessive lipophilicity, which can cause issues with solubility and metabolic stability.[13] The Hansch hydrophobicity parameter (π) for the -OCF₂H group is positive, indicating its contribution to increased lipophilicity.[1]

-

Hydrogen Bonding: A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[1] This is a consequence of the electron-withdrawing fluorine atoms polarizing the C-H bond.[14] This hydrogen bond donating capability is not present in the methoxy or trifluoromethoxy groups and allows it to mimic the interactions of hydroxyl or thiol groups with biological targets.[1]

-

Electronic Effects and pKa Modulation: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of the benzoic acid.[2] This modulation of acidity can be strategically employed to optimize the ionization state of a drug at physiological pH, thereby affecting its solubility and ability to cross biological membranes.[1]

Experimental and Computational Determination of LogP and pKa

Accurate determination of LogP and pKa is essential for understanding the behavior of difluoromethoxy benzoic acid derivatives. A combination of experimental and computational methods provides a comprehensive picture.

Experimental Protocols

1. Shake-Flask Method for LogP Determination (Direct Method)

This method directly measures the partitioning of a compound between n-octanol and water.[9]

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD determination) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[15]

-

Sample Preparation: Prepare a stock solution of the difluoromethoxy benzoic acid derivative in n-octanol. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a flask.

-

Equilibration: Shake the flask for a predetermined time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.[9]

-

Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation (Indirect Method)

RP-HPLC provides a high-throughput method for estimating LogP based on the retention time of a compound on a nonpolar stationary phase.[11]

Protocol:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[8]

-

Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the retention factor (log k) against the known LogP values.[4] The retention factor k is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[9]

-

Sample Analysis: Inject the difluoromethoxy benzoic acid derivative under the same chromatographic conditions.

-

LogP Estimation: Determine the retention time of the test compound, calculate its log k value, and use the calibration curve to estimate its LogP.

3. Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH to determine the pKa.[16][17]

Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of the difluoromethoxy benzoic acid derivative in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds). Ensure an inert atmosphere by purging with nitrogen to remove dissolved carbon dioxide.[16]

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[17]

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point of inflection on the curve.[16]

Computational Prediction of LogP

In addition to experimental methods, several computational models can predict LogP values. These are particularly useful in the early stages of drug discovery for screening large libraries of virtual compounds. Methods range from fragment-based approaches (e.g., ALOGP, miLOGP) to more physics-based quantum mechanics implicit solvent models.[18] While empirical methods have shown surprisingly good performance, their accuracy for novel fluorinated compounds should be validated experimentally.[18][19]

Data Summary: Lipophilicity and Acidity of Difluoromethoxy Benzoic Acid Derivatives

The following table summarizes available and calculated LogP and pKa data for representative difluoromethoxy benzoic acid derivatives. It is important to note that experimental values can vary depending on the method and conditions used.

| Compound | Structure | LogP (Calculated/Experimental) | pKa (Calculated/Experimental) | Reference |

| Benzoic Acid | C₇H₆O₂ | 1.87 (Experimental) | 4.19 (Experimental) | [20] |

| 3-(Difluoromethoxy)benzoic acid | C₈H₆F₂O₃ | ~2.1-2.5 (Calculated) | ~3.5-3.9 (Calculated) | - |

| 4-(Difluoromethoxy)benzoic acid | C₈H₆F₂O₃ | ~2.1-2.5 (Calculated) | ~3.8-4.2 (Calculated) | - |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C₁₂H₁₂F₂O₄ | 3.3 (Calculated) | - | [21] |

| 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid | C₉H₇F₃O₃ | 2.43 (Calculated) | - | [22] |

Note: Calculated values are estimates and should be confirmed experimentally. The LogP and pKa of substituted benzoic acids are influenced by the electronic and steric effects of all substituents on the ring.[3]

Visualizing Workflows and Relationships

Experimental Workflow for LogP Determination

Caption: Comparative workflow for direct (Shake-Flask) and indirect (RP-HPLC) LogP determination.

Structure-Property Relationships

Caption: Interplay of physicochemical properties of difluoromethoxy benzoic acids and their biological impact.

Conclusion: A Versatile Tool for Drug Discovery

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a strategic advantage in the design of benzoic acid derivatives and other drug candidates.[1][2] By understanding the nuances of its impact on physicochemical properties and employing robust experimental and computational methods for the determination of LogP and pKa, researchers can effectively leverage the -OCF₂H group to fine-tune molecular properties, leading to the development of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods | Analytical Chemistry - ACS Publications. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available from: [Link]

-

HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. Available from: [Link]

-

The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Putting the F in pharma | Feature - Chemistry World. Available from: [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. Available from: [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | ChemRxiv. Available from: [Link]

-

Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study | Australian Journal of Chemistry | ConnectSci. Available from: [Link]

-

Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. Available from: [Link]

-

LogP/D - Cambridge MedChem Consulting. Available from: [Link]

-

Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. Available from: [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available from: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available from: [Link]

-

Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - ResearchGate. Available from: [Link]

-

LogP—Making Sense of the Value - ACD/Labs. Available from: [Link]

-

The role of fluorine in medicinal chemistry: Review Article. Available from: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Available from: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available from: [Link]

-

Acid Dissociation Constant by Potentiometric Titration - Mettler Toledo. Available from: [Link]

-

LogP / LogD shake-flask method - Protocols.io. Available from: [Link]

-

Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. Available from: [Link]

-

LogP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD - YouTube. Available from: [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents.

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives - Chapman University Digital Commons. Available from: [Link]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available from: [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. Available from: [Link]

-

Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed. Available from: [Link]

-

Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Available from: [Link]

-

5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2',1':2,3]imidazo[4,5- h]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer - PubMed. Available from: [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | ChemRxiv. Available from: [Link]

-

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006. Available from: [Link]

-

3-(2,4-difluorophenyl)benzoic Acid Properties - EPA. Available from: [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Available from: [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

-

Chemical Properties. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. longdom.org [longdom.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. connectsci.au [connectsci.au]

- 19. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 20. Chemical Properties [apps.ncl.ac.uk]

- 21. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. chemscene.com [chemscene.com]

Literature review of 2-(Difluoromethoxy)-4-propoxybenzoic acid in medicinal chemistry

Executive Summary

2-(Difluoromethoxy)-4-propoxybenzoic acid is a specialized fluorinated building block used in the design of anti-inflammatory and immunomodulatory therapeutics. Structurally, it combines a lipophilic propoxy tail with a metabolically stable difluoromethoxy group on a benzoic acid core. This scaffold is particularly significant in the development of Phosphodiesterase 4 (PDE4) inhibitors and TRP channel modulators , where it serves as a bioisostere to traditional alkoxybenzoic acids, offering improved metabolic stability and membrane permeability.

This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and application in structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical Profile

The strategic value of this compound lies in the difluoromethoxy (-OCHF₂) group. Unlike a methoxy group, the -OCHF₂ moiety acts as a weak hydrogen bond donor (via the C-H bond) and significantly increases lipophilicity (LogP) while blocking metabolic O-dealkylation.

Structural Specifications

| Property | Detail |

| IUPAC Name | 2-(Difluoromethoxy)-4-propoxybenzoic acid |

| Molecular Formula | C₁₁H₁₂F₂O₄ |

| Molecular Weight | 246.21 g/mol |

| Key Functional Groups | Carboxylic Acid (Head), Difluoromethoxy (Ortho-substituent), Propoxy (Para-tail) |

| CAS Registry Number | 1262044-13-2 (and related isomers/salts) |

Physicochemical Properties (Predicted)

| Parameter | Value | Medicinal Chemistry Implication |

| cLogP | ~3.2 - 3.5 | Optimized for oral bioavailability (Lipinski's Rule of 5 compliant). |

| pKa (Acid) | ~3.8 - 4.2 | Acidic head group suitable for salt formation or amide coupling. |

| H-Bond Donors | 1 (COOH) | Can interact with Ser/Thr residues in binding pockets. |

| H-Bond Acceptors | 5 (F, O) | Fluorine atoms act as weak acceptors, modulating binding affinity. |

| Rotatable Bonds | 5 | Flexible propoxy chain allows for induced fit in hydrophobic pockets. |

Part 2: Synthetic Methodology

The synthesis of 2-(difluoromethoxy)-4-propoxybenzoic acid requires precise regiocontrol . The starting material is typically 2,4-dihydroxybenzaldehyde or methyl 2,4-dihydroxybenzoate . The 4-hydroxyl group is more acidic and nucleophilic than the 2-hydroxyl group (which is stabilized by intramolecular hydrogen bonding), allowing for selective alkylation.[1]

Retrosynthetic Analysis

The most robust route involves:

-

Regioselective Alkylation: Installing the propyl chain at the 4-position.

-

Difluoromethylation: Installing the -OCHF₂ group at the 2-position.

-

Oxidation/Hydrolysis: Converting the aldehyde/ester to the final acid.

Detailed Synthetic Protocol

Step 1: Regioselective 4-O-Propylation

Objective: Selectively alkylate the 4-OH group while leaving the 2-OH intact.

-

Reagents: 2,4-Dihydroxybenzaldehyde, 1-Bromopropane, Cesium Bicarbonate (CsHCO₃).[1][2]

-

Solvent: Acetonitrile (MeCN).

-

Mechanism: The 2-OH forms an intramolecular H-bond with the carbonyl, raising its pKa. The 4-OH is readily deprotonated by mild bases.

Protocol:

-

Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous MeCN.

-

Add CsHCO₃ (1.5 eq) and stir at room temperature for 15 minutes.

-

Add 1-bromopropane (1.1 eq) dropwise.

-

Heat to 60°C for 12 hours. Monitor by TLC (the 4-O-alkylated product is less polar than the starting material).

-

Workup: Filter inorganic salts, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc).

-

Yield: Typically 85-95%.

Step 2: 2-O-Difluoromethylation

Objective: Install the difluoromethoxy group on the sterically hindered 2-OH.

-

Reagents: 2-Hydroxy-4-propoxybenzaldehyde, Sodium chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane (Freon-22 gas).

-

Solvent: DMF/Water or Acetone/Water.

Protocol (Sodium Chlorodifluoroacetate Method):

-

Dissolve the intermediate from Step 1 in DMF.

-

Add K₂CO₃ (2.0 eq) and Sodium chlorodifluoroacetate (2.5 eq).

-

Heat to 100°C. The reagent decarboxylates in situ to generate the reactive difluorocarbene (:CF₂), which inserts into the O-H bond.

-

Safety Note: This reaction generates CO₂; ensure proper venting.

-

Workup: Dilute with water, extract with ethyl acetate.

-

Yield: 60-75%.

Step 3: Pinnick Oxidation to Benzoic Acid

Objective: Convert the aldehyde to the carboxylic acid without affecting the ether linkages.

-

Reagents: Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-Methyl-2-butene (scavenger).

-

Solvent: t-Butanol/Water.

Protocol:

-

Dissolve the aldehyde in t-BuOH/H₂O (3:1).

-

Add 2-methyl-2-butene (5.0 eq) as a hypochlorite scavenger.

-

Add NaH₂PO₄ (2.0 eq) followed by NaClO₂ (1.5 eq) portion-wise at 0°C.

-

Stir at room temperature for 2-4 hours.

-

Workup: Acidify with 1N HCl to pH 3, extract with EtOAc. Recrystallize from Ethanol/Water.

-

Final Yield: >90%.

Visual Synthesis Workflow

Caption: Figure 1. Regioselective synthesis pathway leveraging the reactivity difference between 2-OH and 4-OH groups.[1]

Part 3: Medicinal Chemistry Applications[2][6]

The "Fluorine Effect" in Drug Design

The substitution of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) is a classic bioisosteric replacement. In the context of this benzoic acid scaffold:

-

Lipophilicity: The -OCHF₂ group is more lipophilic than -OCH₃ (ΔLogP ≈ +0.6), enhancing membrane permeability.

-

Conformation: The -OCHF₂ group prefers an orthogonal conformation relative to the aromatic ring, potentially accessing unique binding pockets compared to the planar -OCH₃.

-

Metabolic Stability: The C-F bonds protect the carbon from oxidative metabolism (CYP450), significantly prolonging the half-life compared to a standard propoxy/methoxy ether.

Target Class: PDE4 Inhibitors

This scaffold is structurally homologous to the "catechol ether" region of Roflumilast and Piclamilast , which are potent PDE4 inhibitors used in COPD and asthma.

-

Mechanism: The benzoic acid moiety serves as a handle to create benzamides (via reaction with aminopyridines).

-

Binding Mode: The 4-propoxy group occupies the hydrophobic "clamp" pocket of the PDE4 enzyme, while the 2-difluoromethoxy group interacts with the solvent-exposed region or specific metal-coordinating residues.

SAR Logic Diagram

Caption: Figure 2. Pharmacophore decomposition showing the functional role of each substituent.

References

-

Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

-

Difluoromethylation Strategies

- Source: e-Century Publishing.

- Title: "Radiodifluoromethylation of well-functionalized molecules.

-

URL:[Link]

-

Compound Identification & CAS

- Source: ChemSRC.

- Title: "2-(Difluoromethoxy)-4-propoxybenzoic acid CAS Details."

-

URL:[Link]

- PDE4 Inhibitor Chemistry (Roflumilast Analogs)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

The Difluoromethoxy Group: A Strategic Bioisostere in Benzoic Acid Scaffolds

Topic: Bioisosteric Potential of the Difluoromethoxy Group in Benzoic Acids Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the optimization of lead compounds, the difluoromethoxy group (-OCF₂H) has emerged as a "Goldilocks" bioisostere, bridging the physicochemical gap between the electron-donating methoxy group (-OMe) and the strongly electron-withdrawing, lipophilic trifluoromethoxy group (-OCF₃).

This guide analyzes the strategic application of the -OCF₂H moiety within benzoic acid scaffolds. Unlike traditional bioisosteres that function primarily as steric or electronic replacements, the difluoromethoxy group introduces a unique lipophilic hydrogen bond donor (HBD) capability while enforcing orthogonal conformational preferences. These properties allow for precise modulation of pKa, lipophilicity (LogD), and metabolic stability without the drastic electronic perturbations associated with perfluorination.

Physicochemical Profile: The Bioisosteric Rationale[1][2]

The utility of the -OCF₂H group lies in its ability to fine-tune molecular properties.[1][2][3] It is not merely a "capped" alcohol or a "light" trifluoromethoxy; it is a distinct functional group with a unique vector of properties.[3]

Comparative Analysis

The following table contrasts the -OCF₂H group against common bioisosteres in a 4-substituted benzoic acid context.

| Property | -OCH₃ (Methoxy) | -OCF₂H (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) | -OH (Hydroxy) |

| Electronic Effect ( | -0.27 (Donor) | +0.18 (Weak Withdrawing) | +0.35 (Strong Withdrawing) | -0.37 (Donor) |

| pKa (Benzoic Acid) | 4.47 | ~4.06 | 3.90 | 4.54 |

| Lipophilicity ( | -0.02 | +0.65 | +1.04 | -0.67 |

| H-Bond Donor | No | Yes (Weak, acidic C-H) | No | Yes (Strong) |

| Conformation | Coplanar (Resonance) | Orthogonal (Anomeric) | Orthogonal | Coplanar |

| Metabolic Stability | Low (O-demethylation) | High (Blocked) | Very High | Phase II Conjugation |

The "Lipophilic Donor" Paradox

The most critical differentiator of the -OCF₂H group is the acidity of the terminal proton. The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond donor.

-

Mechanism: The C-H bond acts as a donor to backbone carbonyls or water networks in the binding pocket.

-

Application: This allows -OCF₂H to mimic the H-bonding interaction of a hydroxyl group (-OH) or thiol (-SH) while simultaneously increasing lipophilicity and blocking Phase II conjugation (glucuronidation/sulfation).

Conformational Orthogonality

While methoxy groups typically lie coplanar to the aromatic ring to maximize p-orbital resonance, the -OCF₂H group adopts an orthogonal (out-of-plane) conformation.

-

Driver: This is driven by the endo-anomeric effect (n(O)

-

Impact: This shape change is often exploited to fill hydrophobic pockets perpendicular to the aromatic plane, improving selectivity (e.g., in PDE4 inhibitors like Roflumilast).

Caption: Conformational preference switch from coplanar (methoxy) to orthogonal (difluoromethoxy) driven by stereoelectronic effects.

Synthetic Methodologies

Introducing the -OCF₂H group into benzoic acids requires navigating the stability of the ester/acid functionality during the difluoromethylation step. Direct difluoromethylation of the free acid is challenging; therefore, a phenol-to-ether strategy on the ester intermediate is the standard self-validating protocol.

Reagent Selection Strategy

| Reagent | Conditions | Pros | Cons |

| ClCF₂CO₂Na (Chlorodifluoroacetate) | DMF, K₂CO₃, 90-100°C | Cheap, Scalable, Robust | High temp, generates :CF₂ in situ |

| BrCF₂P(O)(OEt)₂ | KOH, MeCN/H₂O, -78°C | Mild temp | Expensive, Phosphorus waste |

| TMS-CF₂H | Photoredox / Radical | Late-stage functionalization | Complex setup, High cost |

Recommended Workflow: Difluorocarbene Insertion

The most reliable method for scale-up involves the generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate. This electrophilic species inserts into the phenoxide bond.

Caption: Step-by-step synthetic pathway using sodium chlorodifluoroacetate as the difluorocarbene source.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzoic Acid

Objective: To synthesize 4-(difluoromethoxy)benzoic acid starting from methyl 4-hydroxybenzoate. Scale: 10 mmol input.

Step 1: O-Difluoromethylation[4]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

-

Charging: Add Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol). Stir for 10 minutes at room temperature to generate the phenoxide.

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (3.81 g, 25.0 mmol). Note: This reagent is hygroscopic; handle quickly.

-

Reaction: Heat the mixture to 100°C in an oil bath.

-

Mechanism Check: At this temperature, ClCF₂CO₂Na decarboxylates to release difluorocarbene (:CF₂).[4] The solution will bubble (CO₂ release).

-

-

Monitoring: Stir for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane). The starting phenol (lower R_f) should disappear, replaced by the less polar difluoromethoxy ester (higher R_f).

-

Workup: Cool to room temperature. Pour into water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields Methyl 4-(difluoromethoxy)benzoate as a clear oil/low-melting solid.

Step 2: Ester Hydrolysis[9]

-

Solubilization: Dissolve the intermediate ester (from Step 1) in THF (15 mL) and Water (5 mL).

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.84 g, 20 mmol). Stir at room temperature for 3 hours.

-

Validation: TLC should show conversion of the non-polar ester to the baseline spot (carboxylate salt).

-

Isolation: Evaporate THF under reduced pressure. Acidify the aqueous residue with 1M HCl to pH ~2.

-

Filtration: The product, 4-(difluoromethoxy)benzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

-

Expected Yield: 75-85% (over 2 steps).

-

Physical Data: White powder. Melting Point: ~169-171°C.

-

Metabolic & Pharmacokinetic Implications[2]

Blocking Metabolic Hotspots

The -OCF₂H group is frequently employed to replace methoxy groups prone to O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

-

Causality: The C-F bond strength (approx. 116 kcal/mol) renders the adjacent C-H bond less susceptible to radical abstraction compared to the methyl C-H of a methoxy group.

-

Result: This substitution often extends Half-life (

) and reduces clearance (

Lipophilicity-Driven Permeability

While -OCF₃ can sometimes increase LogP too drastically (leading to solubility issues), -OCF₂H provides a moderate increase.

-

LogD Modulation: For a benzoic acid drug, replacing -OMe with -OCF₂H typically increases LogD by ~0.5 to 0.7 units. This is often sufficient to improve passive membrane permeability (P_app) in Caco-2 assays while maintaining aqueous solubility.

References

-

Hammett Substituent Constants. Hansch, C., et al. Chem. Rev. 1991. [Link]

-

Conformational Preferences of Fluorinated Ethers. Beilstein J. Org. Chem. 2017. [Link][5]

-

Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Organic Syntheses. [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Medicinal Chemistry

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(Difluoromethoxy)-4-propoxybenzoic Acid

This guide provides a comprehensive technical framework for the synthesis, characterization, and definitive crystal structure analysis of 2-(Difluoromethoxy)-4-propoxybenzoic acid. While a specific crystal structure for this molecule is not publicly available at the time of this writing, this document presents a robust, field-proven workflow. The methodologies described herein are grounded in established chemical and crystallographic principles, drawing on data from structurally analogous compounds to predict and interpret the findings. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to novel fluorinated benzoic acid derivatives.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1] Among these, the difluoromethoxy group (-OCHF₂) offers a unique combination of properties, including enhanced metabolic stability, modulated lipophilicity, and the ability to participate in hydrogen bonding.[1] When combined with other functionalities, such as a propoxy group, on a benzoic acid scaffold, the resulting molecule, 2-(Difluoromethoxy)-4-propoxybenzoic acid, presents a compelling target for investigation.

The benzoic acid moiety provides a key acidic center for salt formation and interaction with biological targets, while the propoxy and difluoromethoxy groups can fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A definitive understanding of the three-dimensional arrangement of these groups, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the development of effective drug delivery strategies.[2]

Proposed Synthesis and Spectroscopic Characterization

A plausible synthetic route to 2-(Difluoromethoxy)-4-propoxybenzoic acid can be devised based on established methods for the synthesis of fluorinated aromatic compounds. The following multi-step synthesis is proposed, starting from commercially available precursors.

Experimental Protocol: Synthesis

-

Protection of the Carboxylic Acid: The starting material, 4-hydroxy-2-nitrobenzoic acid, is first protected, for example, as a methyl ester, to prevent unwanted side reactions.

-

Propoxylation: The protected 4-hydroxy-2-nitrobenzoate is then subjected to Williamson ether synthesis with 1-bromopropane in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the 4-propoxy derivative.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine using a standard reducing agent such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation.

-

Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting aniline is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a fluoride source, such as fluoroboric acid, to introduce the difluoromethoxy precursor.

-

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a variety of methods, including the use of a difluoromethylating agent like diethyl (bromodifluoromethyl)phosphonate.

-

Hydrolysis of the Ester: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, typically using aqueous NaOH followed by acidification.

Spectroscopic Characterization

Confirmation of the successful synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic acid would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons, the triplet and sextet of the propoxy group, and a triplet for the -OCHF₂ proton with coupling to the two fluorine atoms.

-

¹³C NMR will display distinct resonances for each carbon, with the carbon of the difluoromethoxy group showing a characteristic triplet due to C-F coupling.

-

¹⁹F NMR is crucial and should exhibit a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, C-O stretching bands for the ether and carboxylic acid, and C-F stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide an accurate mass measurement, confirming the elemental composition of the molecule.

Crystallization: The Gateway to a Definitive Structure

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystal structure analysis. The choice of solvent and crystallization technique is paramount.

Experimental Protocol: Crystallization

-

Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures with water) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion:

-

Hanging Drop: A drop of a concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble.

-

Sitting Drop: A drop of the concentrated solution is placed in a well, which is then sealed in a larger chamber containing the precipitant solution.

-

-

Cooling: A saturated solution is slowly cooled from an elevated temperature to room temperature or below, promoting the formation of single crystals.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.

Workflow for X-ray Diffraction Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and merged to produce a unique set of reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data by least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final structure is validated using software tools like CheckCIF to ensure its chemical and crystallographic reasonability.

Hypothetical Crystal Structure Analysis and Interpretation

Based on the known crystal structures of similar benzoic acid derivatives, we can anticipate key features of the 2-(Difluoromethoxy)-4-propoxybenzoic acid crystal structure.

Expected Intermolecular Interactions

The presence of the carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids.[3] Additionally, the difluoromethoxy group can act as a hydrogen bond donor, potentially forming weaker C-H···O or C-H···F interactions. The propoxy group will likely engage in van der Waals interactions.

Caption: Anticipated Hydrogen-Bonded Dimer Motif.

Predicted Physicochemical Properties

The introduction of the difluoromethoxy and propoxy groups is expected to significantly influence the physicochemical properties of the benzoic acid core.

| Property | Predicted Value/Range | Rationale |

| logP | 2.5 - 3.5 | The propoxy and difluoromethoxy groups increase lipophilicity compared to simpler benzoic acids. |

| pKa | 2.5 - 3.0 | The electron-withdrawing difluoromethoxy group increases the acidity of the carboxylic acid compared to non-fluorinated analogs.[4] |

| Melting Point | 150 - 180 °C | Dependent on the efficiency of crystal packing and the strength of intermolecular interactions. |

| Solubility | Low in water, higher in organic solvents | The increased lipophilicity will decrease aqueous solubility. |

Implications for Drug Development

A detailed understanding of the crystal structure of 2-(Difluoromethoxy)-4-propoxybenzoic acid would provide invaluable insights for drug development:

-

Structure-Activity Relationship (SAR): The precise conformation of the molecule can be correlated with its biological activity, guiding the design of more potent analogs.

-

Formulation Development: Knowledge of the crystal packing and polymorphism is essential for developing stable and bioavailable drug formulations.

-

Prodrug Design: The carboxylic acid moiety can be esterified to create prodrugs with altered solubility or permeability, and the crystal structure can inform the design of these modifications.[2]

Conclusion

The comprehensive crystal structure analysis of novel compounds like 2-(Difluoromethoxy)-4-propoxybenzoic acid is a critical step in modern drug discovery and materials science. The workflow presented in this guide, from synthesis and crystallization to X-ray diffraction and interpretation, provides a robust framework for obtaining a definitive three-dimensional structure. This information is not merely an academic curiosity but a fundamental prerequisite for understanding a molecule's behavior and rationally designing its applications.

References

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

-

ScienceOpen. (n.d.). 4-(4-Propoxybenzoyloxy)benzoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. 2-(Difluoromethoxy)-4-methoxybenzoic acid | 1293108-58-3 | Benchchem [benchchem.com]

Thermodynamic Architecture of 4-Propoxybenzoic Acid Derivatives